2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole
Overview
Description
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a naphthalene ring and a phenyl group attached to the benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole are organic electroluminescent devices . This compound is used as a functional layer in these devices, contributing to their photophysical, electrochemical, and electroluminescent properties .
Mode of Action
The compound interacts with its targets by binding to the surface of nanoparticles, such as ZnO . This interaction results in a significant fluorescence quenching, which is completed via the electron transfer from the compound’s excited state to the nanoparticle .
Biochemical Pathways
The compound affects the electroluminescent process in organic light-emitting devices . Specifically, it contributes to the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process . This process is dominant in these compounds due to 2 ET1 > ES1 .
Result of Action
The result of the compound’s action is the enhancement of the performance of organic light-emitting devices . For instance, a device using this compound achieved a maximum luminous efficiency of 5.99 cd A −1, a maximum brightness of 40,623 cd m −2, and a power efficiency of 5.25 lm W −1 .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors. For example, the compound’s fluorescence quenching effect is dependent on the concentration of nanoparticles into the compound . Additionally, the compound’s contribution to the electroluminescent process in organic light-emitting devices can be affected by the device’s specific construction and operating conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with naphthalene-1-carboxaldehyde in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher yields and purity. The use of solid acid catalysts in a packed bed reactor is also a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiparasitic agent.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
- 2-(Naphthalen-1-yl)-1-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1-(4-methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the field of organic electronics .
Properties
IUPAC Name |
2-naphthalen-1-yl-1-phenylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2/c1-2-11-18(12-3-1)25-22-16-7-6-15-21(22)24-23(25)20-14-8-10-17-9-4-5-13-19(17)20/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKXGWFYKMRQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478052 | |
Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-84-7 | |
Record name | 2-(Naphthalen-1-yl)-1-phenyl-1H-benzo[d]imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90478052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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